molecular formula C15H15ClO2 B7567355 1-Chloro-4-(3-phenoxypropoxy)benzene

1-Chloro-4-(3-phenoxypropoxy)benzene

Cat. No.: B7567355
M. Wt: 262.73 g/mol
InChI Key: WGYNEWAYLKGODN-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-phenoxypropoxy)benzene is an organic compound with the molecular formula C15H15ClO2 It is a derivative of benzene, where a chlorine atom and a phenoxypropoxy group are substituted at the 1 and 4 positions, respectively

Properties

IUPAC Name

1-chloro-4-(3-phenoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYNEWAYLKGODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(3-phenoxypropoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-phenoxypropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxypropoxy group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of phenoxypropoxybenzoic acid or related compounds.

    Reduction: Formation of phenoxypropoxybenzene or related reduced derivatives.

Scientific Research Applications

1-Chloro-4-(3-phenoxypropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-phenoxypropoxy)benzene involves its interaction with various molecular targets. The phenoxypropoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenoxybenzene: Lacks the propoxy group, making it less versatile in certain reactions.

    1-Chloro-4-(3-chloropropoxy)benzene: Similar structure but with a chlorine atom instead of a phenoxy group, altering its reactivity and applications.

    4-Chlorodiphenyl ether: Contains two phenyl groups, differing in its physical and chemical properties.

Uniqueness

1-Chloro-4-(3-phenoxypropoxy)benzene is unique due to the presence of both a chlorine atom and a phenoxypropoxy group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

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